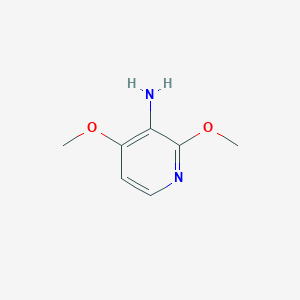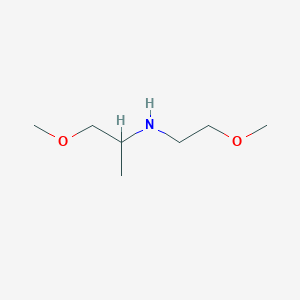
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine
Overview
Description
“(2-Methoxyethyl)(1-methoxypropan-2-yl)amine”, also known as MOPAM, is an organic compound that belongs to the class of amines. It has a CAS Number of 1021042-07-8 . The molecular weight of this compound is 147.22 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-methoxy-N-(2-methoxyethyl)-2-propanamine . The InChI code is 1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 .Scientific Research Applications
Metabolic Studies
- Metabolism and Psychotomimetic Activity : Research by Zweig and Castagnoli (1977) explored the metabolism of methoxylated amines related to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. Their study focused on how rabbit liver homogenates metabolize the amine to various metabolites, contributing to understanding the relationship between metabolism and psychotomimetic properties of such amines (Zweig & Castagnoli, 1977).
Catalysis and Chemical Reactions
- Catalytic Amination : A study by Bassili and Baiker (1990) reported the catalytic amination of 1-methoxy-2-propanol, a compound related to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. The research provided insights into the influence of reaction parameters on the amination process, contributing to the field of catalytic chemistry (Bassili & Baiker, 1990).
Applications in Material Science
- Conducting Polymers : Viva et al. (1999) investigated the electropolymerization of 2-methoxy aniline, which shares a functional group with (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. This research has implications for the development of conducting polymers, particularly in varying monomer concentrations and their effects on polymer properties (Viva et al., 1999).
Biomedical Applications
- Fluorescently Labeled Biocompatible Polymers : Madsen et al. (2011) explored the synthesis of rhodamine 6G-based compounds, which involved reactions with secondary amines similar to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. Their work is significant in the creation of fluorescently labeled biocompatible polymers for biomedical studies (Madsen et al., 2011).
Safety And Hazards
This compound is classified as dangerous with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-methoxy-N-(2-methoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIQDBIDABMYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)
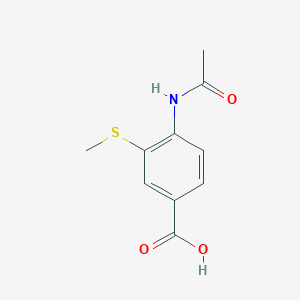
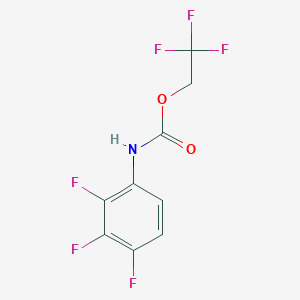
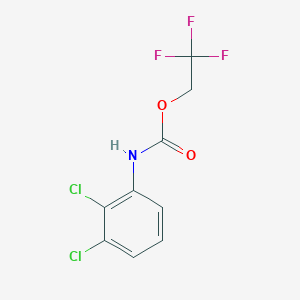
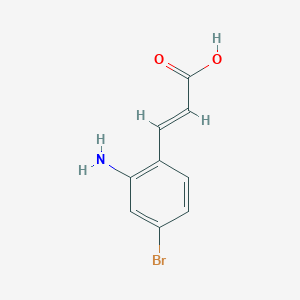

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)
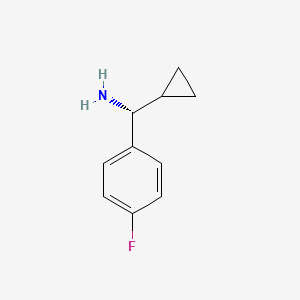
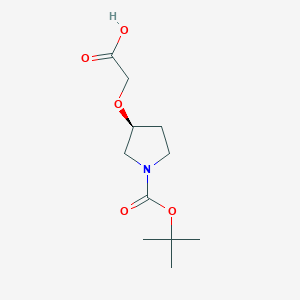
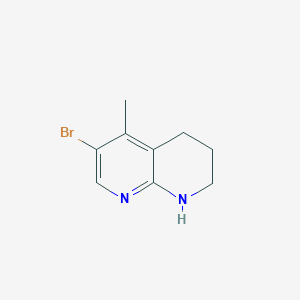
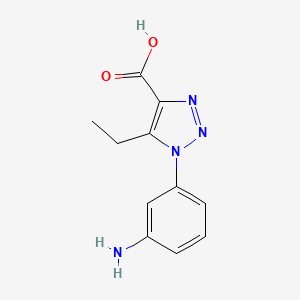
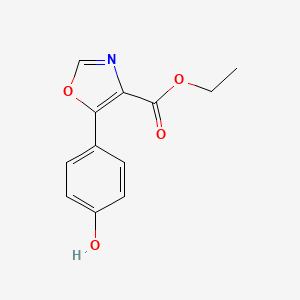
![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
